molecular formula C18H18ClNO3 B268545 3-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide

3-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide

货号 B268545
分子量: 331.8 g/mol
InChI 键: NRHVTJLIADHLMQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancers. It is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the survival and proliferation of cancer cells.

科学研究应用

3-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and solid tumors. In vitro studies have shown that 3-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide inhibits BTK activity and induces apoptosis (programmed cell death) in cancer cells. In vivo studies have demonstrated that 3-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide reduces tumor growth and improves survival in animal models of cancer. 3-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide is currently being evaluated in clinical trials for the treatment of various types of cancers.

作用机制

BTK is a key component of the B-cell receptor signaling pathway, which is essential for the survival and proliferation of cancer cells. 3-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide selectively inhibits BTK activity, thereby blocking this pathway and inducing apoptosis in cancer cells. 3-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has also been shown to inhibit other signaling pathways that are involved in cancer cell survival and proliferation, such as the PI3K/AKT and NF-κB pathways.
Biochemical and Physiological Effects:
3-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has been shown to have potent anti-tumor activity in preclinical models of cancer. In addition to inducing apoptosis in cancer cells, 3-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has been shown to inhibit tumor angiogenesis (the formation of new blood vessels that supply nutrients to tumors) and modulate the immune system. 3-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

实验室实验的优点和局限性

3-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has several advantages for lab experiments. It is a potent and selective inhibitor of BTK, which makes it an ideal tool for studying the role of BTK in cancer. 3-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has also been shown to have good pharmacokinetic properties, which allows for easy administration in animal models. However, 3-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has some limitations for lab experiments. It is a small molecule inhibitor, which may not fully recapitulate the effects of genetic or antibody-mediated inhibition of BTK. In addition, 3-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide may have off-target effects on other kinases, which can complicate interpretation of experimental results.

未来方向

There are several future directions for the development and use of 3-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide. First, 3-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide is currently being evaluated in clinical trials for the treatment of various types of cancers, and further studies are needed to determine its efficacy and safety in humans. Second, 3-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide may have potential applications in combination with other anti-cancer drugs or immunotherapies. Third, 3-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide may have applications beyond cancer, such as in autoimmune or inflammatory diseases that involve BTK signaling. Finally, further studies are needed to fully understand the mechanism of action and off-target effects of 3-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide, which may lead to the development of improved BTK inhibitors.

合成方法

The synthesis of 3-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide involves several steps, including the preparation of the key intermediate 2-(tetrahydro-2-furanyl)phenol, which is then reacted with 3-chlorobenzoyl chloride to yield the final product. The synthesis has been optimized to produce 3-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide in high yields and purity.

属性

产品名称

3-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide

分子式

C18H18ClNO3

分子量

331.8 g/mol

IUPAC 名称

3-chloro-N-[2-(oxolan-2-ylmethoxy)phenyl]benzamide

InChI

InChI=1S/C18H18ClNO3/c19-14-6-3-5-13(11-14)18(21)20-16-8-1-2-9-17(16)23-12-15-7-4-10-22-15/h1-3,5-6,8-9,11,15H,4,7,10,12H2,(H,20,21)

InChI 键

NRHVTJLIADHLMQ-UHFFFAOYSA-N

SMILES

C1CC(OC1)COC2=CC=CC=C2NC(=O)C3=CC(=CC=C3)Cl

规范 SMILES

C1CC(OC1)COC2=CC=CC=C2NC(=O)C3=CC(=CC=C3)Cl

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。